



# Application Notes and Protocols: Histone Methyltransferase (HMT) Assays for EZH2 Inhibition

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Compound of Interest					
Compound Name:	MM-401				
Cat. No.:	B609188	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Note on **MM-401**: Initial interest was expressed in utilizing **MM-401** for a histone methyltransferase (HMT) assay targeting EZH2. It is important to clarify that **MM-401** is an inhibitor of the MLL1 H3K4 methyltransferase, acting by disrupting the MLL1-WDR5 interaction. Therefore, **MM-401** is not the appropriate tool for assays involving EZH2, which is a histone H3K27 methyltransferase. This document will focus on the proper methodology for an EZH2 HMT assay, using the well-characterized EZH2 inhibitor, Tazemetostat (EPZ-6438), as an exemplary compound.

#### Introduction to EZH2 and its Inhibition

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the methylation of histone H3 at lysine 27 (H3K27). This epigenetic modification is a hallmark of transcriptionally silenced chromatin. Dysregulation and overexpression of EZH2 have been implicated in the progression of various cancers, making it a significant target for therapeutic intervention.

Tazemetostat (EPZ-6438) is a potent and selective small molecule inhibitor of EZH2. It has shown efficacy in preclinical models of EZH2-mutant non-Hodgkin lymphoma and other



cancers. These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of compounds like Tazemetostat against EZH2.

## **Quantitative Data Summary**

The inhibitory activity of EZH2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for Tazemetostat against wild-type and mutant EZH2, as well as its effect on H3K27 methylation in a lymphoma cell line.

Compound	Target	Assay Type	IC50 (nM)	Cell Line	Effect
Tazemetostat (EPZ-6438)	Wild-Type EZH2	Biochemical	11	-	Enzyme Inhibition
Tazemetostat (EPZ-6438)	EZH2 (Y641F mutant)	Biochemical	13	-	Enzyme Inhibition
Tazemetostat (EPZ-6438)	EZH2	Cellular	9	WSU-DLCL2	Reduction of H3K27Me3

# Experimental Protocols In Vitro Biochemical EZH2 Histone Methyltransferase Assay

This protocol describes a radiometric assay using a tritiated methyl donor (S-adenosyl-L-methionine, SAM) to measure the activity of EZH2 and the inhibitory effect of test compounds.

#### Materials and Reagents:

- Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
- Histone H3 peptide (substrate)
- S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
- Tazemetostat (or other test compounds) dissolved in DMSO
- Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl<sub>2</sub>, 0.01% Triton X-100, and 100 mM NaCl



- Stop Solution: S-adenosyl-L-homocysteine (SAH) at a high concentration
- Scintillation fluid
- Filter plates and a filter manifold
- Microplate scintillation counter

#### Procedure:

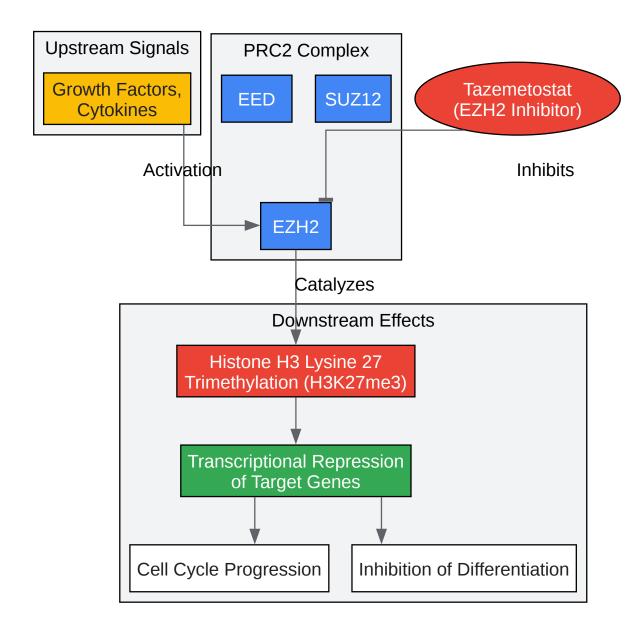
- Compound Preparation: Prepare a serial dilution of Tazemetostat or other test compounds in DMSO. A typical starting concentration for a 10-point dose-response curve would be 100 μM.
- Enzyme and Substrate Preparation: Dilute the recombinant PRC2 complex and histone H3
  peptide in the assay buffer to the desired working concentrations.
- Reaction Setup:
  - Add 2 μL of the diluted test compound or DMSO (as a control) to the wells of a 96-well plate.
  - Add 23 μL of the enzyme-substrate mix (containing PRC2 and histone H3 peptide) to each well.
  - Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
- Initiation of Reaction:
  - $\circ~$  Add 5  $\mu L$  of [³H]-SAM to each well to start the methylation reaction. The final reaction volume is 30  $\mu L.$
  - Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
- Termination of Reaction:



- $\circ\,$  Add 10  $\mu\text{L}$  of the stop solution (high concentration of SAH) to each well to stop the enzymatic reaction.
- Detection of Methylation:
  - Transfer the reaction mixture to a filter plate.
  - Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [<sup>3</sup>H]-SAM.
  - Dry the filter plate completely.
  - Add scintillation fluid to each well.
  - Measure the radioactivity in each well using a microplate scintillation counter.
- Data Analysis:
  - Calculate the percent inhibition for each compound concentration relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the compound concentration.
  - Determine the IC50 value by fitting the data to a four-parameter logistic equation.

# Visualizations EZH2 Signaling Pathway





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Caption: EZH2 Signaling Pathway and Point of Inhibition.

### **Experimental Workflow for EZH2 HMT Assay**





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Caption: Experimental Workflow for an EZH2 HMT Assay.

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